molecular formula C15H12ClNO6S B4537512 2-Chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid

2-Chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid

Cat. No.: B4537512
M. Wt: 369.8 g/mol
InChI Key: OYHSEVQQCVZAME-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid is an organic compound with a complex structure that includes a chloro group, a methoxycarbonylphenyl group, and a sulfamoyl group attached to a benzoic acid core

Scientific Research Applications

2-Chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are adjusted to ensure efficient production while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid: This compound shares a similar structure but lacks the sulfamoyl group.

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound has a bromine atom instead of a chlorine atom.

Uniqueness

2-Chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO6S/c1-23-15(20)9-2-4-10(5-3-9)17-24(21,22)11-6-7-13(16)12(8-11)14(18)19/h2-8,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHSEVQQCVZAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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